molecular formula C14H15N3OS B7591930 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one

Cat. No. B7591930
M. Wt: 273.36 g/mol
InChI Key: LFZWEWYPYLFCKS-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is not fully understood. However, it has been reported to act through different pathways depending on the target enzyme or protein. For example, it has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site. It has also been reported to inhibit phosphodiesterases by binding to the catalytic site. In addition, it has been suggested that it may act as a DNA intercalator, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In fungal cells, it has been reported to inhibit the growth of different fungal species. In viral cells, it has been investigated for its potential as an antiviral agent. In addition, it has been suggested to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized using different methods and can be modified to generate new derivatives with improved properties. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one. One direction is to investigate its potential as a therapeutic agent for different diseases, including cancer, fungal infections, and viral infections. Another direction is to explore its potential as a fluorescent probe and as a building block for the synthesis of new materials. Further studies are also needed to understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its properties.
Conclusion:
In conclusion, 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been investigated for its anticancer, antifungal, and antiviral properties, as well as its ability to inhibit enzymes and act as a DNA intercalator. Further studies are needed to optimize its synthesis, improve its properties, and understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been reported in the literature using different methods. One of the most common methods is the reaction of 2-mercapto-4-methylthiazole with 3-methyl-1-phenyl-1H-benzimidazol-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The product is obtained in good yields and can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral properties. In biochemistry, it has been studied for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. In material science, it has been explored for its potential as a fluorescent probe and as a building block for the synthesis of new materials.

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-13(19-10(2)15-9)8-17-12-7-5-4-6-11(12)16(3)14(17)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZWEWYPYLFCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one

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